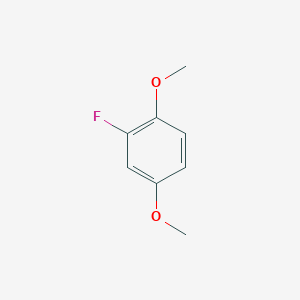

1,4-Dimethoxy-2-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCYZVMZKSOPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232021 | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82830-49-7 | |

| Record name | 2-Fluoro-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82830-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082830497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethoxy-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1,4-Dimethoxy-2-fluorobenzene in Modern Chemistry

This compound is a substituted aromatic ether that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its utility as a versatile building block stems from the unique interplay of its constituent functional groups: two electron-donating methoxy groups and a strongly electronegative fluorine atom. This specific arrangement on the benzene ring imparts a distinct set of physical and chemical properties that researchers can strategically leverage in the synthesis of more complex molecules.[1][2]

In drug discovery, the incorporation of fluorine into a lead compound is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The methoxy groups, on the other hand, can influence solubility and participate in hydrogen bonding, which is critical for molecular recognition at biological targets. Understanding the fundamental physical properties of this compound is, therefore, a prerequisite for its effective application. This guide provides a comprehensive overview of these properties, the methodologies for their determination, and the underlying chemical principles that govern them, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties at a Glance

The essential physical and chemical characteristics of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental settings, from reaction work-ups to formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉FO₂ | [5] |

| Molecular Weight | 156.16 g/mol | [6] |

| Appearance | White to off-white crystalline solid or low melting solid. | [7] |

| Melting Point | 23-26 °C | [5][7] |

| Boiling Point | 119-121 °C at 40 mmHg; 198 °C at 760 mmHg | [5][7] |

| Density | Approximately 1.102 g/cm³ | [7] |

| Refractive Index (n_D²⁰) | 1.5020 - 1.5070 | [5] |

| Solubility | Insoluble in water; Soluble in many organic solvents. | [2][7] |

| Flash Point | 80 °C | [7] |

| CAS Number | 82830-49-7 | [5][8] |

Structural and Spectroscopic Characterization

The physical properties of this compound are a direct consequence of its molecular structure. The benzene ring is substituted with two methoxy groups at positions 1 and 4, and a fluorine atom at position 2. This substitution pattern breaks the symmetry of a simple 1,4-disubstituted benzene, leading to a unique spectroscopic fingerprint. While a dedicated, publicly available crystal structure for this specific compound is not readily found, analysis of closely related dimethoxybenzene derivatives suggests a largely planar phenyl ring.[9]

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and will likely appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The two methoxy groups, being in different chemical environments, may also exhibit slightly different chemical shifts, appearing as two singlets (each integrating to 3H) in the upfield region (around 3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will reflect the eight unique carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen and fluorine atoms will be significantly deshielded. Carbon-fluorine coupling will also be observable, providing further structural confirmation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations for the ether linkages (typically in the 1200-1000 cm⁻¹ region) and C-F stretching vibrations (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.16. The fragmentation pattern will likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃).

Experimental Determination of Key Physical Properties

A rigorous understanding of a compound's physical properties necessitates robust experimental determination. The following sections detail the standard methodologies for measuring the key physical parameters of this compound, providing both the procedural steps and the scientific rationale.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range, typically less than 1°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[10][11][12]

Causality and Experimental Choice: The low melting point of this compound (23-26 °C) means it can exist as a solid or a liquid at or near ambient laboratory temperatures. A capillary melting point method using a calibrated digital melting point apparatus is the preferred technique for its accuracy and small sample requirement.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid on a clean, dry watch glass.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the sample to collect a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For a precise measurement, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][13] Since the boiling point of this compound is often reported under reduced pressure, understanding how to perform this measurement is crucial.

Causality and Experimental Choice: Distillation is the most accurate method for determining the boiling point of a liquid, but it requires a significant amount of material. For a small-scale determination, a micro-boiling point method using a Thiele tube or a digital melting point apparatus with a boiling point tube is more appropriate. The boiling point is pressure-dependent; therefore, measurements at pressures other than atmospheric pressure must be reported with the corresponding pressure.[14]

Step-by-Step Protocol (Micro Method):

-

Sample Preparation: Place a few drops of the liquid sample into a small test tube or a boiling point tube.

-

Capillary Inversion: Seal one end of a capillary tube. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Assembly: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) or place it in the heating block of a melting point apparatus.

-

Observation: Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.

-

Recording under Reduced Pressure: If using a vacuum, the apparatus is connected to a vacuum pump and a manometer. The pressure is stabilized at the desired value, and then heating commences. The temperature and pressure are recorded.

Caption: Workflow for Micro-Boiling Point Determination.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.[15][16]

Causality and Experimental Choice: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids with high precision. It measures the critical angle of total internal reflection at the interface between the sample and a prism of known refractive index. Because the refractive index is temperature-dependent, a temperature-controlled instrument or a temperature correction is necessary for accurate and reproducible results.[17][18][19]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Place a few drops of the liquid sample onto the surface of the lower prism.

-

Prism Closure: Close the prism assembly gently to spread the liquid into a thin film.

-

Measurement: Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading and Temperature: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

-

Temperature Correction: If the measurement was not performed at the standard temperature (usually 20 °C), apply a temperature correction. A common approximation for many organic liquids is to add or subtract 0.00045 for every degree Celsius above or below the standard temperature, respectively.[17]

Caption: Workflow for Refractive Index Measurement.

Solubility Determination

Solubility is a qualitative property that provides valuable information about the polarity and functional groups present in a molecule. The principle of "like dissolves like" is a useful guideline.[20][21]

Causality and Experimental Choice: this compound is a relatively nonpolar molecule due to its benzene ring and ether groups, although the fluorine atom adds some polarity. Its insolubility in a polar solvent like water is expected. A systematic approach using a range of solvents with varying polarities and pH can provide a comprehensive solubility profile.[22]

Step-by-Step Protocol:

-

Sample Preparation: In a series of small test tubes, place approximately 20-30 mg of the solid sample or 2-3 drops of the liquid sample.

-

Solvent Addition: To each test tube, add approximately 1 mL of a different solvent. A standard set of solvents includes:

-

Water (polar, protic)

-

5% Aqueous HCl (acidic)

-

5% Aqueous NaOH (basic)

-

5% Aqueous NaHCO₃ (weakly basic)

-

Hexane or Toluene (nonpolar)

-

Ethanol or Acetone (polar, aprotic)

-

-

Observation: Agitate each test tube vigorously for about 30 seconds. Observe whether the compound dissolves completely, partially, or not at all.

-

Interpretation:

-

Insoluble in water: Confirms the nonpolar character.

-

Insoluble in 5% HCl: Indicates the absence of a basic group (like an amine).

-

Insoluble in 5% NaOH and 5% NaHCO₃: Indicates the absence of an acidic group (like a carboxylic acid or a phenol).

-

Soluble in nonpolar solvents (hexane/toluene): Confirms the predominantly nonpolar nature of the molecule.

-

Soluble in moderately polar organic solvents (ethanol/acetone): Expected for many organic compounds.

-

Caption: Systematic Workflow for Solubility Testing.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Handling: Always handle this chemical in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[2]

Conclusion

The physical properties of this compound, governed by the electronic and steric effects of its fluoro and dimethoxy substituents, define its utility as a key intermediate in synthetic chemistry. A thorough understanding and accurate experimental determination of its melting point, boiling point, refractive index, and solubility are fundamental to its successful application in the development of novel pharmaceuticals and other advanced materials. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their scientific endeavors with this valuable compound.

References

- Rudolph Research Analytical. (n.d.). Refractometer Temperature Correction & Control.

- University of Toronto Scarborough. (n.d.). Refractive Index Theory. Chemistry Online @ UTSC.

- Grokipedia. (n.d.). Melting-point depression.

- Omni Calculator. (2025). Refractive Index Correction Calculator.

- University of Calgary. (n.d.). Micro-boiling point measurement.

- Purdue University. (n.d.). 14.6 Boiling Water at Reduced Pressure. Chemistry LibreTexts.

- Meredith College. (2025). 10: Refractive Index. Chemistry LibreTexts.

- MISCO. (n.d.). Temperature Compensation in Refractometers FAQ.

- BCIT. (n.d.). DHT08 Boiling Under Reduced Pressure. BCIT Commons.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- IBChem. (n.d.). Melting point depression.

- Wikipedia. (n.d.). Melting-point depression.

- Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.

- Wikipedia. (n.d.). Boiling point.

- Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory.

- Cranwell, P. B., Harwood, L. M., & Moody, C. J. (2017). Experimental Organic Chemistry (3rd ed.). Wiley.

- University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.

- Scribd. (n.d.). 02 Exp 1 Boiling Point Determination.

- Chemistry LibreTexts. (2019). 4.4 Solubility.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Scribd. (n.d.). Solubility Testing of Organic Compounds.

- Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds.

- MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- Fessenden, R. J., & Fessenden, J. S. (1998). Organic Experiments. Brooks/Cole Publishing Company.

- LookChem. (n.d.). This compound.

- Norris, J. F. (1924). Experimental Organic Chemistry. McGraw-Hill.

- National Center for Biotechnology Information. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central.

- University of Illinois Urbana-Champaign. (n.d.). Interpreting simple 1H-NMR spectra.

- American Chemical Society. (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis.

- National Center for Biotechnology Information. (n.d.). 1,4-Dimethoxybenzene. PubChem.

Sources

- 1. Boiling point - Wikipedia [en.wikipedia.org]

- 2. 2-Fluoro-1,4-dimethoxybenzene, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. mdpi.com [mdpi.com]

- 4. mnh20.wordpress.com [mnh20.wordpress.com]

- 5. 82830-49-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2-Fluoro-1,4-dimethoxybenzene | 82830-49-7 | TCI AMERICA [tcichemicals.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 18. calculator.academy [calculator.academy]

- 19. misco.com [misco.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 22. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-Depth Technical Guide to 1,4-Dimethoxy-2-fluorobenzene for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dimethoxy-2-fluorobenzene is a strategically important fluorinated aromatic compound, valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. The presence of two methoxy groups and a fluorine atom on the benzene ring imparts unique electronic and steric characteristics, making it a valuable synthon in the development of pharmaceuticals and agrochemicals. The fluorine atom, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug discovery. This technical guide delves into the essential aspects of this compound, offering practical insights for its application in research and development.

Physicochemical Properties and Structural Characterization

The molecular structure of this compound features a benzene ring substituted with methoxy groups at positions 1 and 4, and a fluorine atom at position 2. This substitution pattern dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.16 g/mol |

| CAS Number | 82830-49-7 |

| Appearance | White to off-white crystalline solid or colorless liquid |

| Boiling Point | 119-121 °C at 40 mmHg[1] |

| Melting Point | 23-26 °C[1] |

| Density | 1.162 g/cm³ |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Spectroscopic Data:

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is through the electrophilic fluorination of the readily available starting material, 1,4-dimethoxybenzene.

Recommended Synthesis Protocol

This protocol utilizes N-Fluorobenzenesulfonimide (NFSI), a widely used and relatively safe electrophilic fluorinating agent.

Experimental Protocol:

-

Reaction Setup: To a solution of 1,4-dimethoxybenzene (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction (typically after several hours), quench the reaction with water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Caption: A typical workflow for the synthesis of this compound.

Mechanistic Rationale and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The benzene ring of 1,4-dimethoxybenzene is electron-rich due to the electron-donating nature of the two methoxy groups, making it susceptible to attack by an electrophilic fluorine source like NFSI.

The regioselectivity of the fluorination is governed by the directing effects of the substituents. The methoxy groups are strong activating groups and are ortho, para-directing. Since the para position is occupied by the second methoxy group, the incoming electrophile (F⁺) is directed to the positions ortho to the methoxy groups. The fluorine atom is introduced at the 2-position due to this directing effect.

Applications in Drug Discovery and Agrochemicals

The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance their pharmacological and pharmacokinetic properties. This compound serves as a valuable building block in this context.

Role in Pharmaceutical Synthesis

The 2-fluoro-1,4-dimethoxyphenyl moiety is a key structural feature in various pharmaceutical candidates. The fluorine atom can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug. The methoxy groups can serve as handles for further functionalization or can be demethylated to reveal phenols, which can participate in hydrogen bonding with biological targets.

A notable example of a drug containing a related structural motif is Trametinib , a MEK inhibitor used in cancer therapy.[3] While not directly synthesized from this compound, the 2,4-difluoro-5-iodoaniline fragment of Trametinib highlights the importance of fluorinated dimethoxyaniline derivatives in the design of potent enzyme inhibitors.

Caption: Synthetic pathway from this compound to complex APIs.

Applications in Agrochemicals

Fluorinated compounds are also of great importance in the agrochemical industry. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. This compound serves as a precursor for the synthesis of various agrochemical active ingredients.[4] For instance, it can be a starting material for the synthesis of fluorinated fungicides, where the unique properties of the fluorine atom contribute to the biological activity and stability of the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups allows for the strategic introduction of fluorine into target structures, thereby enabling the fine-tuning of their physicochemical and biological properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in both academic research and industrial drug discovery and development.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Pekošak, A., et al. (2021). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 62(5), 721-727.

- Google Patents. (n.d.). US4766243A - Electrophilic fluorination of aromatic compounds.

- Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.

- Bryn Mawr College. (n.d.). Electrophilic Fluorination.

- Wikipedia. (n.d.). Electrophilic fluorination.

- MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- Organic Chemistry Portal. (n.d.). Selectfluor.

- PubChem. (n.d.). 1,4-Dimethoxybenzene.

- ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

- NIST WebBook. (n.d.). Benzene, 1,4-dimethoxy-.

- MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.

Sources

- 1. 82830-49-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]

- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 82830-49-7 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 1,4-Dimethoxy-2-fluorobenzene from Hydroquinone

This guide provides an in-depth exploration of the synthetic pathway to produce 1,4-Dimethoxy-2-fluorobenzene, a valuable fluorinated building block in the pharmaceutical and agrochemical industries.[1] We will begin with the foundational precursor, hydroquinone, and proceed through a robust, two-step synthesis. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from hydroquinone is efficiently achieved through a two-stage process. This strategy is predicated on first protecting the hydroxyl groups of hydroquinone via methylation, which also serves to activate the aromatic ring for the subsequent, regioselective introduction of a fluorine atom.

-

Step 1: O-Methylation. Hydroquinone is converted to its dimethyl ether, 1,4-dimethoxybenzene. This is a classic Williamson ether synthesis that protects the reactive hydroxyl groups and transforms them into powerful ortho-, para-directing methoxy groups.

-

Step 2: Electrophilic Aromatic Fluorination. The electron-rich 1,4-dimethoxybenzene undergoes electrophilic aromatic substitution with a suitable "F+" source to yield the target molecule, this compound.

The entire workflow is depicted below.

Caption: Overall synthetic workflow from Hydroquinone to the final product.

Part 1: Synthesis of 1,4-Dimethoxybenzene (Hydroquinone Dimethyl Ether)

The initial step involves the exhaustive methylation of hydroquinone's two hydroxyl groups. This reaction, a Williamson ether synthesis, proceeds by deprotonating the weakly acidic phenolic protons with a strong base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of a methylating agent.

Causality of Experimental Choices:

-

Choice of Methylating Agent: Dimethyl sulfate is a common, cost-effective, and highly reactive methylating agent.[2][3][4] Its high reactivity ensures the complete di-methylation of hydroquinone. However, it is extremely toxic and must be handled with appropriate safety precautions.[2] An alternative is iodomethane, which can be used with bases like potassium hydroxide in a solvent like DMSO.[5]

-

Choice of Base and Solvent: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to fully deprotonate the hydroquinone.[2][4][5] The reaction is typically run in water or a polar aprotic solvent like acetone or DMSO to ensure solubility of the phenoxide salt.[5][6]

Detailed Experimental Protocol: Methylation of Hydroquinone

This protocol is adapted from established procedures for the methylation of hydroquinone using dimethyl sulfate.[2][4][7]

-

Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add hydroquinone (1 mole) and a 10% aqueous solution of sodium hydroxide (2.5 moles).[4][7]

-

Addition of Methylating Agent: With vigorous stirring, add dimethyl sulfate (2 moles) dropwise via the dropping funnel.[4][7] The rate of addition should be controlled to maintain the reaction temperature below 40°C, using a water bath for cooling if necessary.[4]

-

Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30-60 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.[2][4]

-

Workup and Isolation: Cool the reaction mixture. The solid product, 1,4-dimethoxybenzene, will precipitate.[4]

-

Purification: Isolate the crude product by filtration and wash it thoroughly with cold water.[4] The product can be further purified by recrystallization from ethanol or by vacuum distillation.[4]

Data Summary: Methylation Reaction

| Parameter | Value | Reference |

| Starting Material | Hydroquinone | [2][3][5] |

| Key Reagents | Dimethyl Sulfate, Sodium Hydroxide | [2][4][7] |

| Solvent | Water | [4] |

| Temperature | <40°C during addition, then reflux | [4] |

| Reaction Time | ~2 hours | [2][4] |

| Typical Yield | 86-97% | [2][5] |

| Product MP | 54-56°C | [3][4] |

| Product BP | 212.6°C | [3] |

Part 2: Electrophilic Fluorination of 1,4-Dimethoxybenzene

The second stage is the regioselective introduction of a fluorine atom onto the electron-rich aromatic ring of 1,4-dimethoxybenzene. Direct fluorination with elemental fluorine (F₂) is highly exothermic and difficult to control, often leading to non-selective reactions and degradation.[8] Therefore, modern organic synthesis relies on electrophilic fluorinating agents, often called "F+" sources, which are safer and more selective.[9]

Mechanism and Regioselectivity:

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The methoxy groups (-OCH₃) are strong activating, ortho, para-directing groups. The electrophilic fluorine reagent attacks the electron-rich benzene ring to form a stabilized carbocation intermediate (a sigma complex or Wheland intermediate). A base then removes a proton to restore aromaticity, yielding the fluorinated product.

Caption: Simplified mechanism of electrophilic aromatic fluorination.

The two methoxy groups direct the incoming electrophile to the positions ortho to them (positions 2, 3, 5, and 6). Since all four positions are electronically equivalent and activated, the reaction yields a single, desired product: this compound.

Causality of Experimental Choices:

-

Choice of Fluorinating Agent: N-F reagents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used.[9][10] They are stable, solid reagents that are relatively safe to handle and provide high yields for the fluorination of activated aromatic compounds.[9][11]

-

Reaction Conditions: The reaction is often carried out in a polar aprotic solvent like acetonitrile or nitromethane at or below room temperature.[12] For highly activated substrates like 1,4-dimethoxybenzene, the reaction is typically rapid. The use of a strong acid like trifluoromethanesulfonic acid can further enhance the electrophilicity of the fluorinating agent.[10]

Detailed Experimental Protocol: Electrophilic Fluorination

This is a representative protocol for the fluorination of an activated aromatic ring using Selectfluor™.

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dimethoxybenzene (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Add Selectfluor™ (1.1 equivalents) to the solution in portions. Monitor the reaction for any exotherm and maintain the temperature with a cooling bath if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Summary: Fluorination Reaction

| Parameter | Value | Reference |

| Starting Material | 1,4-Dimethoxybenzene | [13][14] |

| Key Reagents | Selectfluor™ | [9][10][11] |

| Solvent | Acetonitrile | [12] |

| Temperature | Room Temperature | [10] |

| Reaction Time | 1-24 hours (substrate dependent) | |

| Product MP | 23-26°C | [1][6] |

| Product BP | 119-121°C (at 40 mmHg) | [6] |

Safety Considerations

-

Hydroquinone: Harmful if swallowed and can cause skin irritation and allergic reactions.

-

Dimethyl Sulfate: Extremely hazardous. It is a potent carcinogen and a strong alkylating agent. It is toxic by inhalation, ingestion, and skin contact. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves (butyl rubber recommended), lab coat, and safety goggles. An ammonia solution should be kept nearby to neutralize spills.

-

Sodium Hydroxide: Corrosive and can cause severe skin and eye burns.

-

Selectfluor™: A strong oxidizing agent. Avoid contact with combustible materials.

-

Solvents: Organic solvents like acetonitrile and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area.

Conclusion

The synthesis of this compound from hydroquinone is a reliable and efficient two-step process that leverages fundamental reactions in organic chemistry. The initial methylation provides a stable and highly activated intermediate, 1,4-dimethoxybenzene, which is then susceptible to regioselective electrophilic fluorination using modern, manageable N-F reagents. Careful attention to reaction conditions and stringent adherence to safety protocols, particularly when handling dimethyl sulfate, are paramount for the successful and safe execution of this synthesis. The resulting product is a key intermediate for further elaboration in the development of novel pharmaceuticals and agrochemicals.[1][6]

References

- Imahori, H., & Nishimura, Y. (2003). Synthesis of Quinones from Hydroquinone Dimethyl Ethers. Oxidative Demethylation with Cobalt(III) Fluoride. Organic Letters, 5(21), 3975–3978.

- Shamma, T., Buchholz, H., Prakash, G. K. S., & Olah, G. A. (1994). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Journal of Organic Chemistry, 59(24), 7040–7042.

- Zibarev, A. V., & Chambers, R. D. (2009). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 130(10), 867-879.

- Guidechem. (n.d.). What is the new synthesis process for 1,4-Dimethoxybenzene? FAQ - Guidechem.

- Wikipedia. (n.d.). 1,4-Dimethoxybenzene.

- Guidechem. (n.d.). What is the synthesis method and application of this compound? FAQ - Guidechem.

- Loba Chemie. (n.d.). HYDROQUINONE DIMETHYL ETHER 99% For Synthesis.

- ChemicalBook. (n.d.). 1,4-Dimethoxybenzene synthesis.

- Grokipedia. (n.d.). Electrophilic fluorination.

- Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation.

- ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?.

- MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- Lerman, O., Tor, Y., Hebel, D., & Rozen, S. (1984). Electrophilic fluorination of aromatic compounds with acetyl hypofluorite. The Journal of Organic Chemistry, 49(5), 806-813.

- Akerman, H. E. (1953). Process for manufacturing chlor-1,4-dimethoxybenzene. Journal of Applied Chemistry, 3, 416.

- LookChem. (n.d.). This compound.

- PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene.

- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.

- Houben-Weyl. (n.d.). Methods of Organic Chemistry, Vol. E 10a, Organo-Fluorine Compounds.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Dimethoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. grokipedia.com [grokipedia.com]

- 10. worldscientific.com [worldscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Buy HYDROQUINONE DIMETHYL ETHER 99% For Synthesis at Best Price, High-Grade Organic Compound [abchemicalindustries.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 1,4-Dimethoxy-2-fluorobenzene

Introduction

1,4-Dimethoxy-2-fluorobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, necessitates robust and unambiguous methods for structural characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for elucidating the precise structure of such molecules in solution.[2] The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active with a nuclear spin of ½, provides a wealth of data for comprehensive analysis.[3]

This guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret complex NMR data arising from the interplay of electron-donating methoxy groups and the electronegative fluorine substituent. We will explore chemical shifts (δ), spin-spin coupling constants (J), and spectral patterns to build a complete picture of the molecule's structure.

Fundamental Principles: Substituent Effects on the Aromatic System

The NMR spectrum of a substituted benzene is profoundly influenced by the electronic properties of its substituents.[4] In this compound, we have two strong electron-donating methoxy (-OCH₃) groups and one strongly electronegative, electron-withdrawing fluorine (-F) atom.

-

Methoxy Groups (-OCH₃): These groups are activating and ortho-, para- directing. They increase the electron density on the aromatic ring through resonance, causing the attached protons and carbons to be shielded and appear at a lower chemical shift (upfield) compared to benzene (δH ≈ 7.27 ppm).[4]

-

Fluorine Atom (-F): Fluorine is highly electronegative and withdraws electron density through the sigma bond (inductive effect), which would typically deshield nearby nuclei. However, it also possesses lone pairs that can be donated into the ring (resonance effect). The most significant impact of fluorine in NMR is its ability to couple with both ¹H and ¹³C nuclei over multiple bonds, leading to characteristic splitting patterns that are invaluable for structural assignment.[5][6]

The combination of these effects in this compound results in a unique and predictable set of NMR spectra.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound displays three distinct signals corresponding to the three non-equivalent protons on the benzene ring. The methoxy groups appear as two sharp singlets in the aliphatic region.

Predicted Splitting Patterns:

-

H-3: This proton is ortho to the fluorine atom and meta to the proton at C-5. It will be split by both, appearing as a doublet of doublets (dd) . The ortho H-F coupling (³JHF) is typically larger than the meta H-H coupling (⁴JHH).

-

H-5: This proton is meta to the fluorine atom and ortho to the proton at C-6. It will also appear as a doublet of doublets (dd) , split by both H-6 (³JHH) and the fluorine atom (⁴JHF).

-

H-6: This proton is ortho to H-5 and para to the fluorine atom. It will be split primarily by H-5 into a doublet (d) . A smaller para H-F coupling (⁵JHF) might also be observable, further splitting the signal into a doublet of doublets.

Data Summary: ¹H NMR

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | ~6.9-7.1 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-5 | ~6.7-6.9 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-6 Hz |

| H-6 | ~6.6-6.8 | d or dd | ³JHH ≈ 8-9 Hz, ⁵JHF ≈ 2-3 Hz |

| -OCH₃ (C1) | ~3.8 | s | - |

| -OCH₃ (C4) | ~3.7 | s | - |

(Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The values presented are typical.)

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and two for the methoxy carbons. A key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (C-2): The carbon directly bonded to fluorine (C-2) will exhibit a very large coupling constant, typically in the range of 230-260 Hz.[7]

-

²JCF (C-1, C-3): The two carbons ortho to the fluorine will show smaller couplings, usually around 20-25 Hz.

-

³JCF (C-4, C-6): The meta carbons will have even smaller couplings, typically 5-10 Hz.

-

⁴JCF (C-5): The para carbon will have the smallest coupling, often around 1-3 Hz.

Data Summary: ¹³C NMR

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (due to F) | Coupling Constant (JCF) Hz |

|---|---|---|---|

| C-1 | ~152 | d | ²JCF ≈ 20-25 Hz |

| C-2 | ~155 | d | ¹JCF ≈ 240-250 Hz |

| C-3 | ~112 | d | ²JCF ≈ 20-25 Hz |

| C-4 | ~150 | d | ³JCF ≈ 5-10 Hz |

| C-5 | ~110 | d | ⁴JCF ≈ 1-3 Hz |

| C-6 | ~105 | d | ³JCF ≈ 5-10 Hz |

| -OCH₃ (C1) | ~56 | s | - |

| -OCH₃ (C4) | ~55 | s | - |

(Note: Chemical shifts are approximate and referenced to a standard like TMS. Data is synthesized from typical values for similar structures.)[7][8]

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is a highly sensitive technique that provides a clean window for observing fluorine environments.[9][10] For this compound, a single signal is expected in the ¹⁹F spectrum. This signal will be split by the neighboring protons.

The fluorine at C-2 is coupled to H-3 (ortho), H-5 (meta), and potentially H-6 (para). Therefore, the signal will appear as a doublet of doublets of doublets (ddd) or a more complex multiplet if the smaller couplings are not fully resolved. The chemical shift for a fluorine on an aromatic ring is typically observed in the range of -100 to -170 ppm relative to a standard like CFCl₃.[11]

Data Summary: ¹⁹F NMR

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (JHF) Hz |

|---|

| F-2 | ~ -130 to -140 | ddd | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 4-6 Hz, ⁵JHF ≈ 2-3 Hz |

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[12]

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[13]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[14] The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v, for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[14]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.[13]

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any contaminants.[13][15]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument tuning and matching procedures.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and spectral resolution.

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} (proton-decoupled) spectra using standard pulse programs. For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time of the nuclei of interest.[6]

-

Visualization of NMR Analysis Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

Caption: Workflow for NMR analysis of this compound.

Visualization of Key Spin-Spin Couplings

The connectivity and spatial relationships within the molecule are confirmed by the observed J-couplings.

Caption: Key ¹H-¹H and ¹H-¹⁹F J-couplings in this compound.

Conclusion

The comprehensive NMR analysis of this compound provides an unambiguous structural confirmation through the synergistic interpretation of ¹H, ¹³C, and ¹⁹F spectra. The characteristic chemical shifts, driven by the electronic effects of the methoxy and fluoro substituents, combined with the highly informative spin-spin coupling patterns, allow for the complete assignment of every proton and carbon in the molecule. This guide outlines the fundamental principles, expected spectral data, and a robust experimental workflow, providing scientists with the necessary tools to confidently characterize this and other similarly substituted fluorinated aromatic compounds.

References

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame.

- 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office, Nanyang Technological University.

- Sample Preparation. (n.d.). University College London, Department of Chemistry.

- Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-10.

- Aguilar, J. A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4026-4034.

- An Overview of Fluorine NMR. (n.d.). ResearchGate.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Supporting Information. (2018). The Royal Society of Chemistry.

- Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal, 89(6), 3-10.

- Lustig, E., & Hansen, E. A. (1969). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 91(17), 4769-4770.

- Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews.

- Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (2016). The Royal Society of Chemistry.

- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2017). MDPI.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.

- 19Flourine NMR. (n.d.). The University of Ottawa NMR Facility.

- 1,4-Difluorobenzene. (n.d.). PubChem.

- Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 12(4), 329-337.

- Introduction to 1H-NMR Spectroscopy Part 1. (n.d.). University of California, Irvine.

- Shifts in the position of benzene protons (δ 7.27) caused by substituents. (n.d.). ResearchGate.

- 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry.

- Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). ResearchGate.

Sources

- 1. This compound | 82830-49-7 [chemicalbook.com]

- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

- 8. 1,2-DIMETHOXY-4-FLUOROBENZENE(398-62-9) 13C NMR [m.chemicalbook.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,4-Dimethoxy-2-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

1,4-Dimethoxy-2-fluorobenzene (CAS No: 82830-49-7, Molecular Formula: C₈H₉FO₂, Molecular Weight: 156.15 g/mol ) is a substituted aromatic ether with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Accurate and unambiguous structural confirmation and purity assessment are critical in these fields. Infrared (IR) spectroscopy and mass spectrometry (MS) are two powerful, complementary analytical techniques essential for the molecular characterization of such compounds.

This guide provides a detailed technical analysis of the infrared and mass spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental design, and the fundamental principles governing the molecular behavior of this compound under spectroscopic analysis.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational transitions of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint that reveals the functional groups present.[2] For this compound, the IR spectrum is characterized by absorptions corresponding to the aromatic ring, the ether linkages, the carbon-fluorine bond, and the methyl groups.

Interpretation of the IR Spectrum

The analysis of the IR spectrum of this compound is based on the characteristic absorption frequencies of its constituent functional groups. The spectrum is dominated by features of the trisubstituted benzene ring and the aryl ether groups.

-

Aromatic C-H Stretching: The presence of the benzene ring is confirmed by weak to medium intensity bands appearing just above 3000 cm⁻¹.[3][4] This is a result of the stretching vibrations of the C-H bonds where the carbon atoms are sp² hybridized.[4]

-

Aliphatic C-H Stretching: The two methoxy (-OCH₃) groups give rise to characteristic stretching absorptions in the 2830-3000 cm⁻¹ region due to the sp³ hybridized C-H bonds of the methyl groups.[2] Aryl methyl ethers specifically show a unique symmetric C-H stretching peak around 2830 cm⁻¹.[5]

-

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ range.[3] Two of the most prominent bands are typically observed near 1500 cm⁻¹ and 1600 cm⁻¹.[3]

-

C-O-C Asymmetric Stretching: As an aryl alkyl ether, this compound is expected to show a strong, characteristic asymmetric C-O-C stretching band between 1200 and 1300 cm⁻¹.[5][6] This is one of the most intense peaks in the ether spectrum.

-

C-F Stretching: The carbon-fluorine bond stretch typically results in a strong absorption in the 1000-1400 cm⁻¹ region.[7] This band often overlaps with other strong absorptions, such as C-O stretches, in the fingerprint region.

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to strong absorption bands in the 690-900 cm⁻¹ region. These bands are caused by the out-of-plane bending of the ring C-H bonds and are highly diagnostic of the substitution pattern.[3]

Summary of Characteristic IR Absorptions

The following table summarizes the key vibrational modes and their expected absorption ranges for this compound, based on data from the NIST Gas-Phase Infrared Database and established spectroscopic principles.[8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 3000-2840 | Medium | C-H Stretch | Methoxy (-OCH₃) Groups |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

| 1400-1000 | Strong | C-F Stretch | Aryl Fluoride |

| 900-690 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |

Part 2: Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard a molecule, causing it to eject an electron and form a positively charged radical cation known as the molecular ion (M•⁺).[9] This molecular ion is often energetically unstable and undergoes predictable fragmentation, providing a unique pattern that serves as a molecular fingerprint and allows for detailed structural elucidation.[10]

Interpretation of the Mass Spectrum

The fragmentation of this compound is driven by the stability of the aromatic ring and the nature of the methoxy and fluoro substituents. The analysis begins with the identification of the molecular ion peak.

-

Molecular Ion (M•⁺): With a molecular weight of 156.15 g/mol , the molecular ion peak for this compound appears at m/z 156 .[8] The presence of this peak confirms the molecular weight of the compound.

-

Key Fragmentation Pathways: The primary fragmentation events involve the loss of small, stable neutral radicals or molecules from the molecular ion. The fragmentation of methoxy-substituted benzenes (anisoles) is well-documented and provides a strong basis for interpreting this spectrum.[11][12]

-

Loss of a Methyl Radical (•CH₃): The most favorable initial fragmentation is the cleavage of a C-O bond in one of the methoxy groups to lose a methyl radical (•CH₃, 15 Da). This results in a highly stable oxonium ion.

-

M•⁺ (m/z 156) → [M - CH₃]⁺ (m/z 141 ) + •CH₃

-

-

Loss of Formaldehyde (CH₂O): The [M - CH₃]⁺ fragment can subsequently lose a molecule of formaldehyde (CH₂O, 30 Da). This is a characteristic fragmentation pathway for methoxy-substituted aromatic cations.

-

[M - CH₃]⁺ (m/z 141) → [M - CH₃ - CH₂O]⁺ (m/z 111 ) + CH₂O

-

-

Loss of Carbon Monoxide (CO): Further fragmentation of the m/z 111 ion can occur through the loss of carbon monoxide (CO, 28 Da).

-

[M - CH₃ - CH₂O]⁺ (m/z 111) → [C₅H₄F]⁺ (m/z 83 ) + CO

-

-

Summary of Major Fragment Ions

The following table details the significant ions observed in the electron ionization mass spectrum of this compound.

| m/z | Relative Intensity | Proposed Fragment Ion | Neutral Loss |

| 156 | High | [C₈H₉FO₂]•⁺ (Molecular Ion) | - |

| 141 | Base Peak | [C₇H₆FO₂]⁺ | •CH₃ |

| 113 | Medium | [C₆H₄FO]⁺ | •CH₃, CO |

| 111 | High | [C₆H₄FO]⁺ | •CH₃, CH₂O |

| 83 | Medium | [C₅H₄F]⁺ | •CH₃, CH₂O, CO |

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade of this compound upon electron ionization.

Caption: Primary EI fragmentation pathway for this compound.

Part 3: Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections detail self-validating methodologies for acquiring IR and MS data for this compound.

Protocol 1: FT-IR Spectrum Acquisition via ATR

Attenuated Total Reflectance (ATR) is a versatile sampling technique that requires minimal sample preparation.[13]

-

Instrument Preparation: Ensure the Bruker Alpha-P ATR FTIR spectrometer or equivalent is powered on and the OPUS software is initialized.[14]

-

Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a Kimwipe dampened with isopropanol or ethanol and allow it to dry completely.[14]

-

Background Measurement: With the clean, empty crystal, run a background scan. This step is critical as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.[15]

-

Sample Application: Place a small amount of solid this compound powder (a few milligrams) directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the instrument's press arm and apply consistent pressure to ensure optimal contact between the sample and the crystal surface.[13]

-

Sample Spectrum Acquisition: Initiate the sample scan. The typical range is 4000-400 cm⁻¹.

-

Data Processing: After acquisition, process the spectrum by performing a baseline correction and peak picking to identify the key absorption bands.

-

Post-Analysis Cleaning: Remove the sample and clean the ATR crystal thoroughly with a solvent-dampened Kimwipe as in Step 2.[14]

Protocol 2: EI Mass Spectrum Acquisition via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile organic compounds.[16]

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or hexane.[17] Transfer the solution to a 2 mL glass autosampler vial.

-

GC-MS System Configuration:

-

Instrumentation: Agilent 7890 GC coupled to a 5977 MS detector or equivalent.

-

GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

GC Method Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the detector.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[18]

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.[19]

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Acquisition and Analysis: Inject the sample and acquire the data. Analyze the resulting chromatogram to find the peak for this compound and extract the corresponding mass spectrum for interpretation.

Overall Analytical Workflow

The following diagram outlines the comprehensive workflow for the spectroscopic characterization of this compound.

Caption: Workflow for IR and GC-MS analysis of this compound.

Conclusion

The combined application of Infrared Spectroscopy and Electron Ionization Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The IR spectrum reliably confirms the presence of the key functional groups—aromatic ring, ether linkages, and fluoro-substituent—while the mass spectrum provides the exact molecular weight and detailed structural information through its characteristic fragmentation pattern. The methodologies and interpretations presented in this guide serve as a robust framework for scientists engaged in the analysis and quality control of this and structurally related compounds.

References

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

- Adamo, T. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. [Link]

- Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Chemistry LibreTexts. [Link]

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

- Dr. K. (2023). IR spectrum of Ethers || FTIR spectroscopy. YouTube. [Link]

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

- Scribd. (n.d.).

- U.S. EPA. (n.d.). Gas Chromatography Mass Spectrometry. U.S. Environmental Protection Agency. [Link]

- Jiang, L. et al. (2022). Basic Parameters for GC/MS Analysis.

- Clark, C. R., et al. (2023).

- Pharma Beginners. (2020).

- SCION Instruments. (n.d.).

- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- NIST. (n.d.). 2,5-Dimethoxyfluorobenzene. In NIST Chemistry WebBook. [Link]

- Chemistry LibreTexts. (2022). 2.5E: GC Parameters. Chemistry LibreTexts. [Link]

- Shimadzu. (n.d.).

- NIST. (n.d.). Benzene, fluoro-. In NIST Chemistry WebBook. [Link]

- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis. [Link]

- NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. [Link]

- Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. CU Boulder. [Link]

- De Paoli, G. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. In NIST Chemistry WebBook. [Link]

- Centurion, E., & Diaz, L. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]

- Reusch, W. (n.d.). Infrared Spectroscopy.

- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

- NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. [Link]

- NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. [Link]

- NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. In NIST Chemistry WebBook. [Link]

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

- Cambridge Assessment International Education. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701).

Sources

- 1. This compound | 82830-49-7 [chemicalbook.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. youtube.com [youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 2,5-Dimethoxyfluorobenzene [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. mse.iastate.edu [mse.iastate.edu]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. Sample preparation GC-MS [scioninstruments.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

Reactivity of 1,4-Dimethoxy-2-fluorobenzene with electrophiles

An In-Depth Technical Guide to the Electrophilic Reactivity of 1,4-Dimethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile aromatic compound whose utility in organic synthesis, particularly in pharmaceutical and materials science applications, stems from its unique electronic and steric properties.[1][2] The presence of two strongly activating methoxy groups and a deactivating but ortho-, para-directing fluorine atom creates a nuanced reactivity profile towards electrophiles. This guide provides a comprehensive analysis of the directing effects at play, explores the regioselectivity of key electrophilic aromatic substitution (EAS) reactions, and offers detailed experimental protocols.

Core Principles: Understanding the Electronic Landscape

The reactivity of this compound is governed by the interplay of inductive and resonance (mesomeric) effects of its three substituents. A clear understanding of these competing influences is critical to predicting reaction outcomes.

-

Methoxy Groups (-OCH₃): These are powerful activating groups. They exert a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+M) by delocalizing a lone pair of electrons into the aromatic π-system.[3] This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic attack.[3][4]

-

Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away through the sigma bond network.[4][5][6] However, like other halogens, it also possesses lone pairs that can be donated into the ring via the +M effect. For fluorine, the -I and +M effects are finely balanced, but the net result is typically mild deactivation compared to benzene.[5][7] Crucially, this resonance donation, though weaker than that of the methoxy groups, is sufficient to direct incoming electrophiles to the ortho and para positions.[6][7]

The combination of these effects in this compound results in a highly activated aromatic system where the directing effects of all three substituents must be considered to determine the site of substitution.

Caption: Competing electronic effects in this compound.

Regioselectivity in Electrophilic Aromatic Substitution

The positions on the aromatic ring are numbered starting from the carbon bearing the fluorine atom as C2. The available positions for substitution are C3, C5, and C6.

-

Position C3: Ortho to the C2-fluorine and C4-methoxy group, and meta to the C1-methoxy group.

-

Position C5: Para to the C2-fluorine and ortho to the C4-methoxy group, and meta to the C1-methoxy group.

-

Position C6: Ortho to the C1-methoxy group and meta to both the C2-fluorine and C4-methoxy groups.

The powerful +M effect of the two methoxy groups strongly activates the positions ortho and para to them.

-

The C1-methoxy group activates C2 (blocked), C6, and C4 (blocked).

-

The C4-methoxy group activates C3, C5, and C1 (blocked).

The fluorine atom directs ortho and para, which corresponds to positions C3 and C5.

Considering the combined effects, positions C3 and C5 are activated by one methoxy group and the fluorine's directing effect, while C6 is activated by the other methoxy group. The synergistic activation at C3 and C5 by both an ortho-methoxy group and the fluorine's directing effect generally makes these the most probable sites of attack. However, steric hindrance from the adjacent fluorine atom at C2 can disfavor substitution at C3. Therefore, substitution is most likely to occur at position C5 , which is ortho to a methoxy group and para to the fluorine atom.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. For this compound, this reaction proceeds with high regioselectivity. Experimental evidence shows that treating the substrate with nitric acid at low temperatures yields a single major product.[8]

The fluoro-substituent is found to be overwhelmingly para-directing, leading to the formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield.[8] This outcome confirms that substitution occurs at the C5 position, which is para to the fluorine and ortho to the C4-methoxy group.

Caption: Regioselective nitration of this compound.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions.[9] Given the highly activated nature of the this compound ring, these reactions are expected to proceed under mild conditions.

-

Alkylation: The reaction with an alkyl halide or alcohol in the presence of a Lewis or Brønsted acid introduces an alkyl group.[10][11] For example, tert-butylation using t-butyl alcohol and sulfuric acid is a common method for activated systems like 1,4-dimethoxybenzene.[10][11][12] The high reactivity can sometimes lead to poly-alkylation, which must be controlled by careful management of stoichiometry and reaction conditions.[10]

-

Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. Acylation is generally more controllable than alkylation as the resulting acylbenzene is deactivated, preventing further reactions.

For this compound, both reactions are predicted to show a strong preference for substitution at the C5 position due to the combined directing effects and lower steric hindrance.

Halogenation

Direct halogenation (e.g., bromination or chlorination) with reagents like Br₂ or Cl₂, often with a mild Lewis acid catalyst, is also a viable transformation. The regiochemical outcome is expected to follow the same principles, favoring substitution at the C5 position.

Summary of Regioselectivity

| Electrophilic Reaction | Reagents | Major Product | Predicted Position of Substitution |

| Nitration | HNO₃ | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | C5 |

| Alkylation (tert-butylation) | t-BuOH, H₂SO₄ | 1-tert-Butyl-4-fluoro-2,5-dimethoxybenzene | C5 |

| Acylation (acetylation) | CH₃COCl, AlCl₃ | 1-(4-Fluoro-2,5-dimethoxyphenyl)ethanone | C5 |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-fluoro-2,5-dimethoxybenzene | C5 |

Ortho-Metalation: An Alternative Functionalization Pathway

Beyond classical EAS, directed ortho-metalation (DoM) offers a powerful and regioselective method for functionalization.[13][14] In this strategy, a Directed Metalation Group (DMG) complexes with an organolithium base (e.g., n-butyllithium), directing the deprotonation of a specific ortho-proton.[13][15]

Both methoxy and fluoro groups can act as DMGs, although methoxy is generally stronger. In this compound, the methoxy group at C1 can direct lithiation to the C6 position, and the methoxy at C4 can direct to C3 or C5. The fluorine at C2 can direct to C3. The most acidic proton is typically the one situated between two directing groups. In this case, the proton at C3 is ortho to both a fluorine and a methoxy group, making it a prime candidate for abstraction.

Indeed, it has been demonstrated that treating this compound with n-butyllithium leads to lithiation, and subsequent quenching with an electrophile like bromine introduces a substituent specifically at the C3 position.[16]

Caption: Ortho-lithiation followed by electrophilic quench at the C3 position.

Experimental Protocols

Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene[8]

This protocol is a self-validating system as the high yield and purity of the single isomer product confirm the predicted regioselectivity.

Materials:

-

This compound (16.00 g, 0.10 mol)

-

Nitric acid (64-66%, 143 mL)

-

Ice water (600 mL)

-

500 mL reaction flask

-

Stir plate and magnetic stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-